Mirincamycin - 31101-25-4

Mirincamycin

Catalog Number: EVT-456417
CAS Number: 31101-25-4
Molecular Formula: C19H35ClN2O5S
Molecular Weight: 439.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mirincamycin is a lincosamide antibiotic that has garnered attention for its potential antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. This compound exists in two isomeric forms: cis-mirincamycin and trans-mirincamycin, both of which exhibit notable biological activity. The median inhibitory concentrations of these isomers are significantly lower than those of traditional antibiotics like clindamycin and doxycycline, indicating their potential for clinical development in treating malaria.

Source and Classification

Mirincamycin was initially derived from the fermentation of Micromonospora species, a genus of actinobacteria. It is classified under the lincosamide antibiotics, which are characterized by their mechanism of action that primarily involves inhibition of bacterial protein synthesis. The compound's structure is closely related to clindamycin, another well-known lincosamide antibiotic.

Synthesis Analysis

The synthesis of mirincamycin has been documented through various methods, with a focus on isolating its cis and trans isomers. The synthesis typically involves the following steps:

  1. Fermentation: The production begins with the fermentation of specific Micromonospora strains.
  2. Extraction and Purification: Following fermentation, mirincamycin is extracted using organic solvents and purified through chromatographic techniques.
  3. Characterization: The purity and identity of the synthesized isomers are confirmed using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .

The detailed technical aspects include:

  • Optical Rotation: The optical rotations for cis-mirincamycin (+148.69°) and trans-mirincamycin (+144.99°) indicate their stereochemical configurations.
  • Solubility: Both isomers are dissolved in saline for biological testing at concentrations suitable for intravenous and oral administration.
Molecular Structure Analysis

Mirincamycin's molecular structure consists of a 16-membered lactone ring typical of lincosamides. The structural formula can be represented as follows:

  • C₁₈H₃₅N₃O₅S (for both isomers)

Structural Data

  • Molecular Weight: 475.47 g/mol
  • Functional Groups: Contains an amide bond, a thioether, and multiple hydroxyl groups contributing to its solubility and biological activity.

Spectroscopic data confirm the presence of these functional groups:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Confirms the molecular weight and fragmentation patterns characteristic of mirincamycin.
Chemical Reactions Analysis

Mirincamycin undergoes various chemical reactions, particularly during its synthesis and in biological systems:

  1. Acylation Reactions: These reactions are crucial during the synthesis phase to form the amide bonds characteristic of lincosamides.
  2. Hydrolysis: In biological systems, mirincamycin can be hydrolyzed to release active metabolites that contribute to its antibiotic effects.
  3. Binding Interactions: The compound interacts with bacterial ribosomes, inhibiting protein synthesis through binding to the 50S subunit.

Technical Details

  • Reaction conditions often include specific temperatures and pH levels to optimize yield during synthesis.
  • Analytical techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress.
Mechanism of Action

Mirincamycin exerts its pharmacological effects primarily through inhibition of bacterial protein synthesis. This mechanism involves:

  1. Ribosomal Binding: Mirincamycin binds to the 50S subunit of bacterial ribosomes, preventing peptide bond formation.
  2. Inhibition of Translocation: By obstructing the movement of ribosomes along messenger RNA, mirincamycin effectively halts protein synthesis.

Data Supporting Mechanism

  • In vitro studies have demonstrated that both cis- and trans-mirincamycin exhibit low median inhibitory concentrations (IC50s) against Plasmodium falciparum, with values around 2.6 nM for trans-mirincamycin and 3.2 nM for cis-mirincamycin . These values indicate potent activity compared to other antibiotics like clindamycin (IC50 = 12 nM).
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Mirincamycin is stable under acidic conditions but may degrade under alkaline conditions.
  • pH Sensitivity: The compound's activity can be influenced by pH levels within biological systems.

Relevant analyses have shown that both isomers maintain stability over a range of temperatures typically encountered in laboratory settings.

Applications

Mirincamycin shows promise not only as an antibiotic but also as a potential antimalarial agent due to its efficacy against Plasmodium falciparum. Its applications include:

  1. Antimicrobial Therapy: Used in treating infections caused by susceptible bacteria.
  2. Antimalarial Research: Ongoing studies aim to further evaluate its effectiveness against various strains of malaria, particularly in regions where resistance to conventional treatments is prevalent .
  3. Drug Development: Mirincamycin's unique mechanism makes it a candidate for developing new therapeutic strategies against resistant pathogens.
Introduction and Historical Context

Emergence of Antimalarial Drug Resistance

The rapid evolution of antimicrobial resistance represents one of the most significant challenges in modern medicine. In malaria treatment, the efficacy of first-line therapies like chloroquine and sulfadoxine-pyrimethamine diminished alarmingly in the latter half of the 20th century due to widespread resistance. Chloroquine resistance emerged in Southeast Asia and South America in the 1950s–1960s and spread globally, driven primarily by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene [1]. Similarly, sulfadoxine-pyrimethamine resistance arose via sequential mutations in the parasite's dihydrofolate reductase (dhfr) and dihydropteroate synthase (dhps) genes, reducing drug binding affinity [3]. By the 1990s, resistance had rendered these drugs ineffective in many endemic regions, contributing to a resurgence of malaria-related mortality.

The limitations of existing drug classes underscored the urgent need for novel antimalarials with distinct mechanisms of action. Lincosamide antibiotics (e.g., clindamycin) showed promise due to their ability to inhibit protein synthesis in Plasmodium by binding to the 50S ribosomal subunit—a target distinct from those of quinoline or antifolate drugs [2]. However, clindamycin's slow action and incomplete efficacy against liver-stage parasites necessitated structural optimization to enhance antiparasitic activity [3].

Table 1: Timeline of Major Antimalarial Drug Resistance Emergence

Drug ClassExample CompoundsRegion of First EmergenceDecadePrimary Resistance Mechanism
4-AminoquinolinesChloroquineSoutheast Asia/South America1950sPfCRT mutations reducing drug accumulation
AntifolatesSulfadoxine-pyrimethamineSoutheast Asia1960sdhfr/dhps mutations altering drug binding
Artemisinin derivativesArtesunateCambodia-Thai border2000sKelch13 mutations delaying clearance

Development of Mirincamycin as a Therapeutic Candidate

Mirincamycin (U-24729A) was developed in the 1970s by the Upjohn Company as a semisynthetic derivative of lincomycin, a natural lincosamide isolated from Streptomyces lincolnensis [3]. Its design strategically addressed two limitations of earlier lincosamides:

  • Structural Optimization: Mirincamycin incorporates a 7(S)-chloro-7-deoxy modification and a N-demethyl-4'-pentyl side chain. These alterations enhance lipid solubility and ribosomal binding affinity, improving penetration into hepatocytes (critical for targeting liver-stage malaria) and increasing potency against Plasmodium species [3].
  • Activity Against Resistant Strains: In vitro studies demonstrated mirincamycin's efficacy against chloroquine-resistant P. falciparum (e.g., W2 strain) and pyrimethamine-resistant strains. Its mechanism involves binding to the 50S ribosomal subunit, blocking peptidyl transferase activity and arresting protein synthesis—a target distinct from haem detoxification or folate pathways exploited by conventional antimalarials [1] [2].

Table 2: Key Structural and Pharmacodynamic Features of Mirincamycin vs. Clindamycin

PropertyMirincamycinClindamycinBiological Implication
Core StructureLincomycin derivativeLincomycin derivativeShared lincosamide scaffold
C7 Modification7(S)-chloro-7-deoxy7(R)-chloro-7-deoxyEnhanced ribosomal binding & metabolic stability
N-Alkyl Side ChainN-demethyl-4'-pentylN-methyl-4'-propylIncreased lipophilicity & hepatocyte penetration
Antiplasmodial ActivityIC₉₀: 5–20 nM (vs. P. falciparum)IC₉₀: 50–100 nM (vs. P. falciparum)5–10× higher potency against blood-stage parasites

Preclinical studies highlighted mirincamycin's dual-stage activity:

  • Liver Stage: In P. berghei-infected mice, mirincamycin reduced hepatic parasite burden by >99% at 10 mg/kg, preventing blood-stage invasion [3].
  • Blood Stage: Synergistic effects were observed when combined with fast-acting artemisinins, accelerating parasite clearance in P. falciparum-infected Aotus monkeys [1].

Despite promising efficacy, mirincamycin's development was deprioritized in the 1980s due to shifting pharmaceutical interests away from infectious diseases [3]. Recent efforts to combat artemisinin partial resistance have renewed interest in this agent as a partner drug in multidrug regimens.

Properties

CAS Number

31101-25-4

Product Name

Mirincamycin

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide

Molecular Formula

C19H35ClN2O5S

Molecular Weight

439.0 g/mol

InChI

InChI=1S/C19H35ClN2O5S/c1-4-5-6-7-11-8-12(21-9-11)18(26)22-13(10(2)20)17-15(24)14(23)16(25)19(27-17)28-3/h10-17,19,21,23-25H,4-9H2,1-3H3,(H,22,26)/t10-,11+,12-,13+,14-,15+,16+,17+,19+/m0/s1

InChI Key

UFFIWDQGZCWMIU-YLKLGEPYSA-N

SMILES

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Synonyms

mirincamycin
mirincamycin hydrochloride
mirincamycin monohydrochloride
mirincamycin, (2S-trans)-isomer
mirincamycin, monohydrochloride, (2R-cis)-isomer
mirincamycin, monohydrochloride, (2R-trans)-isomer
mirincamycin, monohydrochloride, (2S-cis)-isomer
mirincamycin, monohydrochloride, (2S-trans)-isomer
N-demethyl-4'-pentyclindamycin
U 24729A

Canonical SMILES

CCCCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Isomeric SMILES

CCCCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.